N-Methyl-9-propyl-9H-purin-6-amine
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Overview
Description
N-Methyl-9-propyl-9H-purin-6-amine is a chemical compound with the molecular formula C9H13N5 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-9-propyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine. One common method is the reaction of 9H-purin-6-amine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-9-propyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-Methyl-9-propyl-9H-purin-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
N-Methyl-9-propyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-9-propyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9H-Purin-6-amine, N,N,9-trimethyl-
- 9H-Purin-6-amine, N,N-dimethyl-
- 9H-Purin-6-amine, 2-chloro-
Uniqueness
N-Methyl-9-propyl-9H-purin-6-amine is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
CAS No. |
776-42-1 |
---|---|
Molecular Formula |
C9H13N5 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-methyl-9-propylpurin-6-amine |
InChI |
InChI=1S/C9H13N5/c1-3-4-14-6-13-7-8(10-2)11-5-12-9(7)14/h5-6H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
MBHPTXXQKHFGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(N=CN=C21)NC |
Origin of Product |
United States |
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